N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzodioxine ring system, which is further substituted with a difluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene as a starting material.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine:
- Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
- Explored for its antimicrobial properties due to the presence of the sulfonamide group.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- 2,6-difluorophenyl isocyanate
- 2,6-difluorobenzamide
Uniqueness:
- The presence of the benzodioxine ring system distinguishes N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide from other similar compounds.
- The combination of the difluorophenyl group and the sulfonamide group provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S/c15-10-2-1-3-11(16)14(10)17-22(18,19)9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBLIFJWOQPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327278 | |
Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49734383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
675826-82-1 | |
Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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